molecular formula C17H21NO3S2 B2528144 N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396883-59-2

N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2528144
CAS RN: 1396883-59-2
M. Wt: 351.48
InChI Key: QMIGRIRLKITVMZ-UHFFFAOYSA-N
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Description

The compound "N-cyclopropyl-2-methoxy-5-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that belongs to the class of benzenesulfonamides. This class of compounds has been extensively studied due to their diverse biological activities, including enzyme inhibition and chemosensory properties. For instance, benzenesulfonamides have been reported as inhibitors of kynurenine 3-hydroxylase, which is significant in the context of neuronal injury and diseases related to the kynurenine pathway . Additionally, benzenesulfonamides with a thiophene moiety have been identified as selective chemosensors for metal ions, such as silver, which is attributed to their ability to facilitate intramolecular charge transfer (ICT) .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that include the formation of key intermediates such as substituted benzaldehydes or hydrazides. For example, the synthesis of various benzenesulfonamides has been achieved by starting with substituted benzaldehydes and then introducing additional functional groups to achieve the desired biological activity . The synthesis process is crucial as it impacts the purity, yield, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These methods provide detailed information about the molecular geometry, conformational flexibility, and electronic properties of the compounds . For instance, the X-ray structure analysis can reveal the presence of independent molecules in the asymmetric unit and the overall crystal packing .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions due to their functional groups. The sulfonamide group, in particular, is known for its reactivity and can be involved in the formation of derivatives through reactions with different reagents. The reactivity of these compounds is often explored to enhance their biological activities or to modify their physicochemical properties for better drug-like characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the introduction of specific substituents can improve the solubility or metabolic stability of the compounds, which is essential for their bioavailability and therapeutic efficacy . Additionally, the electronic properties, such as the molecular electrostatic potential (MEP) distribution and frontier molecular orbitals (FMOs), are critical for understanding the interaction of these compounds with biological targets .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups. These compounds exhibited promising photophysical and photochemical properties, including high singlet oxygen quantum yield and good fluorescence properties. This makes them potent candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chiral Separation Techniques

Maier et al. (2005) explored the chiral separation of tamsulosin, a drug used for prostate diseases, by capillary electrophoresis using sulfated-beta-cyclodextrin. This method achieved baseline separation of enantiomers, demonstrating the utility of benzenesulfonamide derivatives in enhancing chiral separation processes (Maier et al., 2005).

Cognitive Enhancement

Research by Hirst et al. (2006) on SB-399885, a derivative structurally similar to benzenesulfonamides, showed that it is a potent 5-HT6 receptor antagonist with potential cognitive-enhancing properties. This compound effectively reversed age-related cognitive deficits in animal models, suggesting applications in treating disorders characterized by cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Intraocular Pressure Reduction

A study by Casini et al. (2002) synthesized sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, showing potent inhibitory effects on carbonic anhydrase isozymes. These compounds were found to significantly lower intraocular pressure (IOP) in normotensive rabbits, indicating their potential in treating glaucoma (Casini et al., 2002).

properties

IUPAC Name

N-cyclopropyl-2-methoxy-5-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-13-5-8-16(21-2)17(12-13)23(19,20)18(14-6-7-14)10-9-15-4-3-11-22-15/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIGRIRLKITVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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